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molecular formula C7H12O4S B8491751 [[(Ethylthio)carbonyl]oxy]methyl Propionate

[[(Ethylthio)carbonyl]oxy]methyl Propionate

Cat. No. B8491751
M. Wt: 192.24 g/mol
InChI Key: DOFRGKDFAQWZPR-UHFFFAOYSA-N
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Patent
US05401868

Procedure details

To a stirred solution of NaHCO3 (45 g, 536 mmol) in H2O (540 ml) is added TBA HSO4 (91.2 g, 268 mmol), propanoic acid (20.1 mL, 268 mmol), and CH2Cl2 (540 ml). Following stirring for 1 h at room temperature a solution of 5b (49.2 g, 200 mmol) in CH2Cl2 (100 mL) is added during 45 min keeping the temperature below 30° C. The stirring is continued for 11/2 h. The organic phase is separated, washed with H2O (200 mL), dried (MgSO4), and evaporated. The residue is stirred in Et2O (800 mL) during the night, filtered, and washed with Et2O (50 mL). The filtrate is evaporated and distilled to yield 38.0 g (98%) of 6cb, bp 71°-73° C./0.3 mbar.
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
HSO4
Quantity
91.2 g
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Name
Quantity
49.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].[C:6]([OH:10])(=[O:9])[CH2:7][CH3:8].[C:11](=[O:18])([S:15][CH2:16][CH3:17])[O:12][CH2:13]I>O.C(Cl)Cl>[C:11](=[O:18])([S:15][CH2:16][CH3:17])[O:12][CH2:13][O:9][C:6](=[O:10])[CH2:7][CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
HSO4
Quantity
91.2 g
Type
reactant
Smiles
Name
Quantity
20.1 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
540 mL
Type
solvent
Smiles
O
Name
Quantity
540 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
49.2 g
Type
reactant
Smiles
C(OCI)(SCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The residue is stirred in Et2O (800 mL) during the night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added during 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with H2O (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O (50 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(OCOC(CC)=O)(SCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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